4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
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Overview
Description
Reagents: 4-ethoxybenzaldehyde.
Conditions: Condensation reaction under basic conditions to form the 4-ethoxyphenylmethylidene intermediate.
Side Chain Addition
Reagents: 3-bromobutanoic acid.
Conditions: Alkylation reaction using a base such as potassium carbonate.
Industrial Production Methods: : Scaling up the synthesis for industrial production involves optimizing reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification steps are critical. Techniques like crystallization and chromatography are employed to achieve the desired product quality.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid typically involves a multi-step process. Key steps include the formation of the thiazolidine ring, introduction of the 4-ethoxyphenyl group, and the butanoic acid side chain addition.
Formation of Thiazolidine Ring
Starting materials: Ethyl acetoacetate and thiosemicarbazide.
Reaction conditions: Reflux in ethanol.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Products: Sulfoxides or sulfones.
Reduction
Reagents: Reducing agents such as sodium borohydride.
Products: Reduced thiazolidine derivatives.
Substitution
Reagents: Halides or acyl chlorides.
Conditions: Catalysis by acids or bases.
Products: Substituted thiazolidine derivatives.
Common Reagents and Conditions
Reagents: Sodium hydroxide, potassium carbonate, thionyl chloride.
Conditions: Varied pH, temperature, and solvent systems.
Major Products
Substituted thiazolidine derivatives.
Sulfoxides and sulfones from oxidation reactions.
Reduced thiazolidine derivatives from reduction reactions.
Scientific Research Applications
4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid finds applications in multiple fields:
Chemistry
Catalysis: : As a ligand in catalytic cycles.
Organic synthesis: : Intermediate for synthesizing complex molecules.
Biology
Enzyme inhibition studies: : As an inhibitor for enzymes like proteases.
Biochemical assays: : Used in assays to study cellular pathways.
Medicine
Pharmaceuticals: : Potential therapeutic agent due to its enzyme inhibitory properties.
Drug delivery systems: : Utilized in designing prodrugs.
Industry
Material science: : As a component in the synthesis of advanced materials.
Agriculture: : Utilized in the design of agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through enzyme inhibition. Its thiazolidine ring structure allows for interactions with enzyme active sites, blocking substrate access and altering enzymatic activity. Specific molecular targets include proteases and other sulfur-containing enzymes. The detailed pathways involve binding interactions facilitated by the 4-ethoxyphenyl group and the butanoic acid side chain.
Comparison with Similar Compounds
When comparing 4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid with other similar compounds, its unique structural features and functional groups stand out.
Similar Compounds
4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid: : Differing by a methoxy group instead of an ethoxy group.
4-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid: : Differing by a hydroxy group instead of an ethoxy group.
Uniqueness
The ethoxy group contributes to unique binding properties and reactivity.
Its synthetic accessibility and diverse reactivity profile make it a valuable compound in research.
By exploring these facets, researchers can better understand the potential and versatility of this compound across various scientific and industrial domains.
Properties
IUPAC Name |
4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S2/c1-2-21-12-7-5-11(6-8-12)10-13-15(20)17(16(22)23-13)9-3-4-14(18)19/h5-8,10H,2-4,9H2,1H3,(H,18,19)/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZFZSRSNMYIDX-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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